molecular formula C17H17FN2O2 B5732086 N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea

N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea

Cat. No. B5732086
M. Wt: 300.33 g/mol
InChI Key: YEHWZZVPCVWSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, commonly known as AFEU, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. AFEU belongs to the class of urea derivatives and is synthesized by the reaction of 4-fluoroacetophenone and 2-phenethylamine.

Mechanism of Action

The exact mechanism of action of AFEU is not fully understood. However, studies have suggested that AFEU exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. AFEU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. AFEU also modulates the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
AFEU has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. AFEU inhibits the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory disorders. AFEU has also been shown to reduce pain sensitivity in animal models. Additionally, AFEU has been shown to improve memory and learning in animal models.

Advantages and Limitations for Lab Experiments

AFEU has several advantages for lab experiments. AFEU is relatively easy to synthesize and can be obtained in high purity. AFEU has also been shown to exhibit significant pharmacological properties, making it a promising candidate for further research. However, AFEU also has some limitations for lab experiments. AFEU has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, the exact mechanism of action of AFEU is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research on AFEU. One potential direction is to further investigate the pharmacological properties of AFEU in humans. This will help to determine the safety and efficacy of AFEU in humans and its potential use in the treatment of various disorders. Another potential direction is to investigate the potential use of AFEU in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of AFEU and its potential applications.

Synthesis Methods

The synthesis of AFEU involves the reaction of 4-fluoroacetophenone and 2-phenethylamine in the presence of a catalyst such as potassium carbonate. This method has been reported to yield high purity AFEU with a yield of up to 80%. The synthesized AFEU can be further purified by recrystallization using solvents such as ethanol or methanol.

Scientific Research Applications

AFEU has been extensively studied for its potential pharmacological properties. Several studies have reported that AFEU exhibits significant anti-inflammatory, analgesic, and anti-tumor activities. AFEU has also been shown to have a positive effect on memory and learning in animal models. Additionally, AFEU has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-12(21)14-3-2-4-16(11-14)20-17(22)19-10-9-13-5-7-15(18)8-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHWZZVPCVWSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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